STL127705

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

STL127705 is a potent inhibitor of the Ku 70/80 heterodimer protein, which plays a crucial role in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair. This compound has shown significant potential in disrupting the binding of Ku70/80 to DNA substrates and inhibiting the activation of DNA-dependent protein kinase catalytic subunit (DNA-PKCS), making it a promising candidate for cancer therapy .

科学研究应用

STL127705 has been extensively studied for its potential in cancer therapy. It has shown promise in sensitizing human cell lines to radiation treatment by diminishing DNA double-strand break repair . Additionally, this compound has been found to synergize with olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in treating castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair . The compound’s ability to inhibit the Ku-dependent activation of DNA-PKCS kinase makes it a valuable tool in cancer research and therapy .

作用机制

STL127705 exerts its effects by interfering with the binding of Ku70/80 to DNA and inhibiting the activation of DNA-PKCS kinase. This disruption leads to the inhibition of the NHEJ pathway, which is crucial for the repair of DNA double-strand breaks . By inhibiting this pathway, this compound sensitizes cancer cells to radiation and chemotherapy, promoting cell apoptosis and reducing tumor growth .

生化分析

Biochemical Properties

STL127705 plays a significant role in biochemical reactions, particularly in the context of DNA repair. It interacts with the Ku70/80 heterodimer protein, a key player in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells . This compound inhibits the binding of Ku70/80 to DNA substrates and impairs the Ku-dependent activation of another NHEJ factor, the DNA-PKCS kinase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cytotoxicity of enzalutamide on erLNCaP and PC-3 cells . Furthermore, this compound, in combination with olaparib, promoted enzalutamide-induced cell apoptosis and enhanced γH2AX intensity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interfering with the binding of Ku70/80 to DNA and inhibiting the activation of the DNA-PKCS kinase . This disruption of the NHEJ pathway can modulate a radiation- or chemo-refractory disease presentation .

Temporal Effects in Laboratory Settings

It has been observed that with increasing doses of this compound, the autophosphorylation of DNA-PKCS decreases more .

Metabolic Pathways

This compound is involved in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells .

Subcellular Localization

Given its role as a Ku 70/80 heterodimer protein inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins .

准备方法

The synthetic routes and reaction conditions for STL127705 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .

化学反应分析

STL127705 primarily undergoes interactions that inhibit the binding of Ku70/80 to DNA and the activation of DNA-PKCS kinase. The compound shows antiproliferative and anticancer activity by inducing apoptosis in cancer cells . The major products formed from these reactions include the inhibition of DNA-PKCS autophosphorylation and the promotion of cell apoptosis .

相似化合物的比较

STL127705 is unique in its ability to inhibit the Ku70/80 heterodimer protein and the activation of DNA-PKCS kinase. Similar compounds include other DNA-PK inhibitors such as NU7441, IC 86621, and LY294002, which also target the DNA-PKCS kinase but may have different mechanisms of action and efficacy . This compound’s specificity for the Ku70/80 heterodimer protein sets it apart from these other inhibitors, making it a valuable compound for targeted cancer therapy .

属性

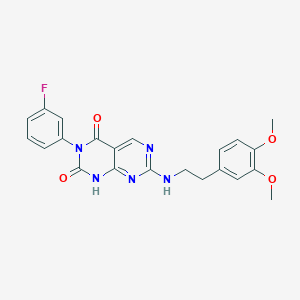

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVFCXYTLUJPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)

![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)

![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2438183.png)

![2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2438184.png)